molecular formula C17H18BrFN2O B2667082 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide CAS No. 899744-94-6

2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide

Cat. No. B2667082
CAS RN: 899744-94-6
M. Wt: 365.246
InChI Key: DLRKTRLASYGZRX-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide, also known as BDF 8634, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

1. Cancer Detection and Imaging

2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide derivatives have shown significant potential in cancer detection and imaging. For example, the study by Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, which demonstrated excellent performance in detecting primary and metastatic melanomas in animal models. This suggests its potential as a novel PET imaging agent for diagnosing melanoma.

2. Antifungal Activity

Some derivatives of this compound exhibit antifungal activity. Research by Ienascu et al. (2018) found that certain synthesized compounds of this class showed strong inhibition against fungal strains like Fusarium oxysporum and Sclerotinia sclerotiorum.

3. Anticancer Activity

In the field of anticancer research, derivatives of this compound have been evaluated for their cytotoxic activities. The study by Deady et al. (2005) showed that certain carboxamide derivatives, particularly those with a 4-N-[2-(dimethylamino)ethyl] group, displayed potent cytotoxicity against cancer cell lines like murine P388 leukemia and Lewis lung carcinoma.

4. Molecular Probe Development

This compound class also finds application in the development of molecular probes. For instance, Diwu et al. (1997) developed 2,5‐Diphenyloxazoles derivatives as fluorescent solvatochromic dyes, useful for biological studies due to their sensitive fluorescence characteristics.

5. Polymer Science

In polymer science, derivatives like 2-(Dimethylamino)ethyl methacrylate, which can be synthesized from similar compounds, are used in the creation of novel cationic diblock copolymers. These copolymers, as Bütün et al. (2001) note, exhibit reversible pH-, salt-, and temperature-induced micellization, making them valuable in various applications.

6. Antipsychotic Research

Compounds in this category have been explored for potential antipsychotic effects. For example, Högberg et al. (1991) synthesized derivatives that showed selective dopamine D-2 receptor blockade, indicating their potential as antipsychotic agents.

7. Calcium Activity in Cardiovascular Research

Substituted 1,4-benzoxazines bearing a similar structure, as studied by Bourlot et al. (1998), were found to have a moderate activity on intracellular calcium, suggesting their application in cardiovascular research.

properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O/c1-21(2)16(12-7-9-13(19)10-8-12)11-20-17(22)14-5-3-4-6-15(14)18/h3-10,16H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKTRLASYGZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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